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Compound of Interest

Compound Name: 2-(Dimethylamino)acetanilide-d6

Cat. No.: B15555156 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(Dimethylamino)acetanilide-d6, a

deuterated analog of a lidocaine intermediate. The information compiled herein is intended to

support researchers and professionals in drug development and related scientific fields.

Commercial Availability
2-(Dimethylamino)acetanilide-d6 is available from several specialized chemical suppliers.

The primary manufacturer appears to be Toronto Research Chemicals (TRC), with various

distributors offering the product.

Supplier Catalog Number
Available
Quantities

Notes

Toronto Research

Chemicals (TRC)
D468552 Inquire Manufacturer

LGC Standards TRC-D468552 5mg, 50mg Distributor for TRC

Scintila D468552 5mg Distributor for TRC

e-Nacalai D468552 5mg Distributor for TRC

Physicochemical Properties
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A summary of the key physical and chemical properties of 2-(Dimethylamino)acetanilide-d6 is

provided below.

Property Value Source

Molecular Formula C₁₀D₆H₈N₂O LGC Standards[1]

Molecular Weight 184.27 g/mol LGC Standards[1]

Appearance Brown Oil Labmix24[2]

Synonyms
alpha-

Dimethylaminoacetanilide-d6
LGC Standards[1]

Experimental Protocols
2-(Dimethylamino)acetanilide-d6 is an isotopically labeled intermediate used in the synthesis

of QX-572, a deuterated derivative of lidocaine[2]. The following are detailed, plausible

experimental protocols for the synthesis of 2-(Dimethylamino)acetanilide-d6 and its

subsequent conversion to the lidocaine analog, QX-572. These protocols are based on

established synthetic routes for acetanilides and lidocaine.

Protocol 1: Synthesis of 2-(Dimethylamino)acetanilide-
d6
This protocol describes a plausible two-step synthesis of 2-(Dimethylamino)acetanilide-d6,

starting from aniline and chloroacetyl chloride, followed by reaction with dimethylamine-d6.

Step 1: Synthesis of 2-Chloro-N-phenylacetamide

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel,

dissolve 10 g of aniline in 100 mL of a suitable solvent such as dichloromethane.

Cool the solution in an ice bath to 0-5 °C.

Slowly add a solution of chloroacetyl chloride (1.2 equivalents) in 20 mL of dichloromethane

to the stirred aniline solution over a period of 30 minutes, maintaining the temperature below

10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 2 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, wash the reaction mixture with water (2 x 50 mL) and then with a saturated

sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under

reduced pressure to yield crude 2-chloro-N-phenylacetamide.

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain

pure 2-chloro-N-phenylacetamide.

Step 2: Synthesis of 2-(Dimethylamino)acetanilide-d6

In a sealed reaction vessel, dissolve the purified 2-chloro-N-phenylacetamide (1 equivalent)

in a suitable solvent such as tetrahydrofuran (THF).

Add a solution of dimethylamine-d6 (2.2 equivalents) in THF to the reaction vessel.

Heat the mixture at a suitable temperature (e.g., 60-80 °C) and stir for 12-24 hours. The

reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Monitor the reaction by TLC or GC-MS.

Once the reaction is complete, cool the mixture to room temperature.

Filter the reaction mixture to remove any precipitated salts.

Evaporate the solvent from the filtrate under reduced pressure.

Purify the resulting crude 2-(Dimethylamino)acetanilide-d6 by column chromatography on

silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to

yield the final product.

Protocol 2: Synthesis of QX-572 (Lidocaine-d6 analog)
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This protocol outlines the synthesis of the deuterated lidocaine analog QX-572 from 2-
(Dimethylamino)acetanilide-d6 and 2,6-dimethylaniline.

In a round-bottom flask, combine 2-(Dimethylamino)acetanilide-d6 (1 equivalent) and 2,6-

dimethylaniline (1.2 equivalents).

Add a suitable high-boiling point solvent, such as xylene or toluene.

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

Fit the flask with a Dean-Stark apparatus to remove water formed during the reaction.

Heat the reaction mixture to reflux and maintain for 4-8 hours, or until TLC indicates the

consumption of the starting material.

Cool the reaction mixture to room temperature.

Wash the organic layer with a saturated solution of sodium bicarbonate (2 x 50 mL) and then

with brine (1 x 50 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to obtain pure QX-572.

Signaling Pathway and Mechanism of Action
2-(Dimethylamino)acetanilide-d6 is an intermediate in the synthesis of a deuterated analog of

lidocaine. Lidocaine and its derivatives function as local anesthetics by blocking voltage-gated

sodium channels in the neuronal cell membrane. This action inhibits the propagation of nerve

impulses, thereby producing a local anesthetic effect.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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